molecular formula C13H17FN2O3 B13211262 tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate

Cat. No.: B13211262
M. Wt: 268.28 g/mol
InChI Key: IMZUCVCDDAAIMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate typically involves the reaction of a fluorophenyl derivative with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired carbamate compound .

Industrial Production Methods

Industrial production of carbamates often employs large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The reagents and catalysts used in the synthesis are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate involves the interaction with specific molecular targets. The compound can undergo protonation, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-2-oxoethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)16-9-5-4-8(6-11(15)17)10(14)7-9/h4-5,7H,6H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

IMZUCVCDDAAIMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)N)F

Origin of Product

United States

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